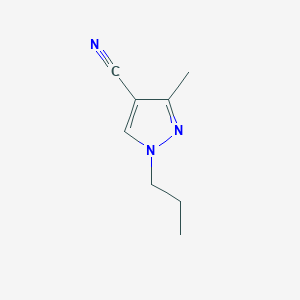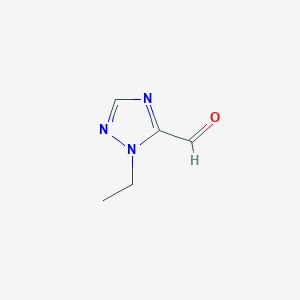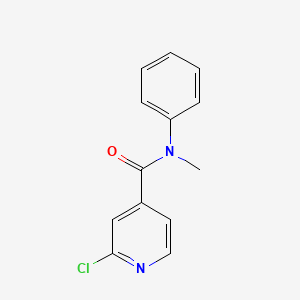
4-(3-Oxopiperazin-1-yl)benzonitrile
Overview
Description
“4-(3-Oxopiperazin-1-yl)benzonitrile” is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.23 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(3-oxo-1-piperazinyl)benzonitrile . The InChI code is 1S/C11H11N3O/c12-7-9-1-3-10(4-2-9)14-6-5-13-11(15)8-14/h1-4H,5-6,8H2,(H,13,15) .Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 201.23 . The storage temperature is room temperature .Scientific Research Applications
Antibacterial and Antimycobacterial Activity
4-(3-Oxopiperazin-1-yl)benzonitrile and its derivatives exhibit notable antibacterial and antimycobacterial properties. In studies, compounds incorporating 4-(3-Oxopiperazin-1-yl)benzonitrile structures have been synthesized and shown to be effective against various bacterial strains. For example, Gein et al. (2006) synthesized a series of compounds using benzoylpyruvic acid methyl ester, demonstrating antibacterial activity. Similarly, Patel et al. (2014) developed benzonitrile/nicotinonitrile-based s-triazines with significant antimycobacterial activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Gein, Kasimova, Panina, & Voronina, 2006)(Patel, Chikhalia, & Kumari, 2014).
Antiviral Applications
Derivatives of 4-(3-Oxopiperazin-1-yl)benzonitrile have shown promise in antiviral applications, particularly against Hepatitis C Virus (HCV). Jiang et al. (2020) identified a compound from this family, which demonstrated a significant inhibitory effect on HCV replication, acting at the virus entry stage. This finding is crucial in the absence of a vaccine for HCV, presenting a potential pathway for therapeutic intervention (Jiang et al., 2020).
Cancer Research
In cancer research, compounds related to 4-(3-Oxopiperazin-1-yl)benzonitrile have been explored for their potential therapeutic effects. Various studies have synthesized and evaluated derivatives for their efficacy against different cancer cell lines. For instance, Mansour et al. (2021) investigated the anticancer properties of pyridine-3-carbonitrile derivatives, demonstrating significant cytotoxic effects against breast cancer cell lines. These results underscore the potential of such compounds in cancer treatment (Mansour, Abd-Rabou, Nassar, & Elewa, 2021).
Cardiovascular and Thrombotic Diseases
Compounds incorporating 4-(3-Oxopiperazin-1-yl)benzonitrile have also been studied for their potential in treating cardiovascular and thrombotic diseases. Kitamura et al. (2001) and Sugihara et al. (1998) synthesized 2-oxopiperazine derivatives showing potent inhibitory effects on platelet aggregation, indicating their utility in treating thrombotic diseases. These findings reveal the compound's potential in clinical treatments for cardiovascular conditions (Kitamura et al., 2001)(Sugihara et al., 1998).
High Voltage Lithium-Ion Batteries
In the field of energy storage, 4-(Trifluoromethyl)-benzonitrile, a related compound, has been investigated as an electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium-ion batteries. Huang et al. (2014) demonstrated that this additive significantly improves the cyclic stability of the cathode, suggesting its potential in enhancing the performance of high-voltage lithium-ion batteries (Huang et al., 2014).
Safety and Hazards
properties
IUPAC Name |
4-(3-oxopiperazin-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-7-9-1-3-10(4-2-9)14-6-5-13-11(15)8-14/h1-4H,5-6,8H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZYYNKAWQNSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1416214.png)









![3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1416230.png)

